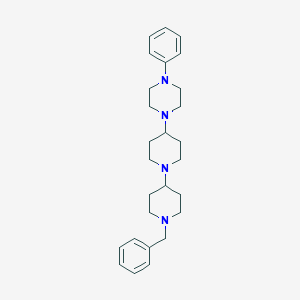![molecular formula C19H22N2O5S B247617 1-[(4-Methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247617.png)
1-[(4-Methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine, also known as MPS, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. MPS belongs to the class of piperazine compounds, which have been extensively studied for their pharmacological properties.
Wirkmechanismus
The mechanism of action of 1-[(4-Methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine is not fully understood, but studies suggest that it may act through various pathways. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival, such as AKT and ERK. This compound has also been shown to modulate the activity of certain receptors in the brain, such as the NMDA receptor, which is involved in cognitive function. Additionally, this compound has been shown to activate certain signaling pathways involved in cardioprotection, such as the PI3K-AKT pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. Studies have demonstrated that this compound can induce apoptosis in cancer cells, reduce inflammation and oxidative stress in the heart, and improve cognitive function in animal models. This compound has also been shown to have a favorable safety profile, with low toxicity and few adverse effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[(4-Methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine in lab experiments include its potential therapeutic applications in various fields of medicine, its favorable safety profile, and its ability to modulate various pathways involved in disease progression. However, limitations include the need for further research to fully understand its mechanism of action and the optimal dosing and administration for therapeutic use.
Zukünftige Richtungen
Future research on 1-[(4-Methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine should focus on further elucidating its mechanism of action, optimizing its synthesis and purification methods, and investigating its potential therapeutic applications in various fields of medicine. Additionally, studies should explore the potential synergistic effects of this compound in combination with other therapeutic agents.
Synthesemethoden
The synthesis of 1-[(4-Methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine involves the reaction of 4-methoxyphenol with acetic anhydride to form 1-acetyl-4-methoxyphenol. This intermediate is then reacted with piperazine and phenylsulfonyl chloride to yield this compound. The synthesis of this compound has been optimized to improve yield and purity, and various methods have been reported in the literature.
Wissenschaftliche Forschungsanwendungen
1-[(4-Methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and cardiovascular disease. This compound has been shown to have anticancer properties, with studies demonstrating its ability to inhibit tumor growth and induce apoptosis in cancer cells. This compound has also been investigated for its neuroprotective effects, with studies showing its potential to improve cognitive function and protect against neurodegenerative diseases. Additionally, this compound has been studied for its potential cardioprotective effects, with research indicating its ability to reduce inflammation and oxidative stress in the heart.
Eigenschaften
Molekularformel |
C19H22N2O5S |
|---|---|
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone |
InChI |
InChI=1S/C19H22N2O5S/c1-25-16-7-9-17(10-8-16)26-15-19(22)20-11-13-21(14-12-20)27(23,24)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3 |
InChI-Schlüssel |
HOIMUKNVTUCDBA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,3-Dimethoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B247534.png)
![1-[4-(1H-indol-3-ylmethyl)-1-piperazinyl]-2-(2-naphthalenyloxy)ethanone](/img/structure/B247535.png)
![4-({4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol](/img/structure/B247537.png)
![1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]azepane](/img/structure/B247538.png)
![1-[1-(2,3-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B247539.png)
![1-[1-(4-Methoxybenzyl)-4-piperidinyl]azepane](/img/structure/B247540.png)
![4-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247542.png)


![2,6-Dimethoxy-4-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247546.png)
![4-Bromo-2-({4-[4-(2-hydroxyethyl)piperazin-1-yl]piperidin-1-yl}methyl)phenol](/img/structure/B247550.png)
![2-(Biphenyl-4-yloxy)-1-[4-(phenoxyacetyl)piperazin-1-yl]ethanone](/img/structure/B247561.png)
![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(3-methoxybenzoyl)piperazine](/img/structure/B247562.png)
![1-Isonicotinoyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247565.png)
